molecular formula C7H10N2O2S B3046714 Sulfamide, N-methyl-N-phenyl- CAS No. 127903-02-0

Sulfamide, N-methyl-N-phenyl-

Cat. No.: B3046714
CAS No.: 127903-02-0
M. Wt: 186.23 g/mol
InChI Key: JXGSOFNHBDLMSH-UHFFFAOYSA-N
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Description

Sulfamide, N-methyl-N-phenyl-, is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries. The structure of Sulfamide, N-methyl-N-phenyl-, consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with additional methyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, N-methyl-N-phenyl-, typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of benzenesulfonyl chloride with N-methylaniline in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction proceeds as follows:

RSO2Cl+RNHCH3RSO2N(CH3)Ph+HClRSO_2Cl + R'NHCH_3 \rightarrow RSO_2N(CH_3)Ph + HCl RSO2​Cl+R′NHCH3​→RSO2​N(CH3​)Ph+HCl

where R represents the sulfonyl group and R’ represents the phenyl group.

Industrial Production Methods: Industrial production of Sulfamide, N-methyl-N-phenyl-, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N-methyl-N-phenyl-, undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfide or thiol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonyl chlorides and sulfonic acids.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted sulfonamides and sulfonyl derivatives.

Scientific Research Applications

Sulfamide, N-methyl-N-phenyl-, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfamide, N-methyl-N-phenyl-, involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their catalytic activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: Sulfamide, N-methyl-N-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity compared to other sulfonamides .

Properties

IUPAC Name

[methyl(sulfamoyl)amino]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGSOFNHBDLMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613474
Record name N-Methyl-N-phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127903-02-0
Record name N-Methyl-N-phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-phenylaminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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